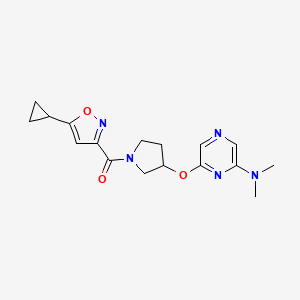

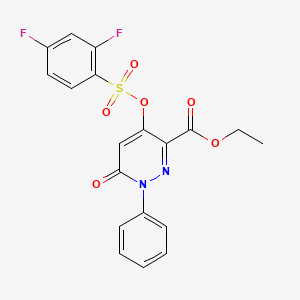

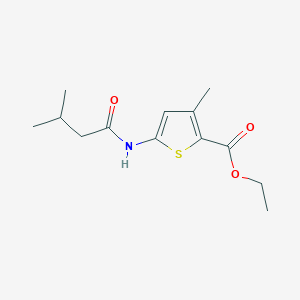

2,4-dimethoxy-N-(4-methoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "2,4-dimethoxy-N-(4-methoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide" is a synthetic organic molecule that belongs to a broader class of chemicals characterized by their benzothiazole and benzamide moieties. Such compounds are of interest due to their diverse chemical properties and potential for various applications in materials science and pharmaceutical research.

Synthesis Analysis

The synthesis of similar compounds often involves multistep organic reactions, including condensation, cyclization, and etherification processes. For instance, Bhaskar et al. (2019) described the synthesis of a related compound through a 'one-pot' reductive cyclization process, utilizing sodium dithionite as a reductive cyclizing agent in DMSO as a solvent, highlighting the complex nature of these syntheses (Bhaskar et al., 2019).

Molecular Structure Analysis

Molecular structure analysis, including IR, NMR, and LC-MS techniques, is crucial for elucidating the structure of synthesized compounds. Kranjc et al. (2011) utilized crystallographic analysis to reveal the structure of compounds formed via a Diels-Alder reaction, demonstrating the importance of structural determination methods (Kranjc et al., 2011).

Chemical Reactions and Properties

Chemical reactions involving benzothiazole and benzamide derivatives can be highly specific, leading to the formation of diverse products with unique properties. Gabriele et al. (2006) explored tandem oxidative aminocarbonylation reactions, demonstrating the synthetic versatility of compounds with benzamide moieties (Gabriele et al., 2006).

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

- Synthesis of Novel Compounds: Benzothiazole derivatives have been synthesized for various applications, including as anti-inflammatory and analgesic agents. These compounds have shown significant COX-2 selectivity and possess analgesic and anti-inflammatory activities, suggesting their potential in medicinal chemistry research (Abu‐Hashem et al., 2020).

- Crystal Structure Analysis: The crystal structures of certain benzothiazole derivatives have been determined, providing insights into their molecular arrangements and potential interactions in biological systems (Chen et al., 2012).

Antimicrobial Activity

- Antimicrobial Properties: Benzothiazole derivatives have been explored for their antimicrobial properties. Novel compounds with benzothiazole cores have been synthesized and shown to possess antimicrobial activity, highlighting their potential in developing new antimicrobial agents (Abbas et al., 2014).

Material Science and Chemistry

- Electrochemical Properties: The electrochemical properties of benzothiazole derivatives have been studied, indicating their potential application in material science, especially in corrosion inhibition for carbon steel in acidic environments. These studies highlight the multifaceted applications of benzothiazole derivatives beyond biomedical research (Hu et al., 2016).

Heterocyclic Chemistry

- Heterocyclic Compound Synthesis: Benzothiazole derivatives serve as key intermediates in the synthesis of various heterocyclic compounds. Their reactions and transformations have been extensively studied, demonstrating their utility in the synthesis of complex heterocyclic structures, which are of significant interest in pharmaceutical and organic chemistry (Darweesh et al., 2016).

Eigenschaften

IUPAC Name |

2,4-dimethoxy-N-(4-methoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N2O4S/c1-5-11-22-18-15(25-3)7-6-8-17(18)27-20(22)21-19(23)14-10-9-13(24-2)12-16(14)26-4/h1,6-10,12H,11H2,2-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOHRZJHLPUTHGP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C(=O)N=C2N(C3=C(C=CC=C3S2)OC)CC#C)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4-dimethoxy-N-(4-methoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[benzyl(methyl)sulfamoyl]-N-(2-cyanophenyl)benzamide](/img/structure/B2494570.png)

![6-bromo-8-methoxy-3-[(2-methyl-1-piperidinyl)carbonyl]-2H-chromen-2-one](/img/structure/B2494573.png)

![Furan-2-yl-[2-[(3-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2494574.png)

![7-(6-(4-(2-fluorophenyl)piperazin-1-yl)-6-oxohexyl)-6-thioxo-6,7-dihydro-[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one](/img/no-structure.png)

![3-(Propan-2-yl)-3-azabicyclo[3.3.1]nonan-9-ol](/img/structure/B2494587.png)

amine](/img/structure/B2494588.png)